![molecular formula C20H26N2O2 B14324531 2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- CAS No. 111102-96-6](/img/structure/B14324531.png)
2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- is a complex organic compound that belongs to the class of secondary alcohols This compound is characterized by the presence of an ethylphenylamino group and an oxiranylmethylphenylamino group attached to the propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Ethylphenylamine: Ethylbenzene is nitrated to form nitroethylbenzene, which is then reduced to ethylphenylamine using hydrogen gas in the presence of a palladium catalyst.
Epoxidation: The phenyl group is epoxidized using a peracid such as m-chloroperbenzoic acid to form the oxirane ring.
Coupling Reaction: The ethylphenylamine and the oxiranylmethylphenylamine are coupled together using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation units, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- undergoes various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group in the starting material can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an amine.
Substitution: Formation of substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The ethylphenylamino group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-(phenylamino)-3-[(oxiranylmethyl)phenylamino]-: Lacks the ethyl group on the phenylamino moiety.
2-Propanol, 1-(methylphenylamino)-3-[(oxiranylmethyl)phenylamino]-: Contains a methyl group instead of an ethyl group.
2-Propanol, 1-(ethylphenylamino)-3-[(methylphenyl)phenylamino]-: Contains a methyl group on the oxirane ring.
Uniqueness
The presence of both the ethylphenylamino and oxiranylmethylphenylamino groups in 2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]- makes it unique compared to its analogs. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
111102-96-6 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-(N-ethylanilino)-3-[N-(oxiran-2-ylmethyl)anilino]propan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-2-21(17-9-5-3-6-10-17)13-19(23)14-22(15-20-16-24-20)18-11-7-4-8-12-18/h3-12,19-20,23H,2,13-16H2,1H3 |
Clave InChI |
LNPUFKWQOJMTSS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(CN(CC1CO1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


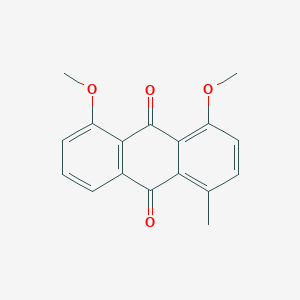
![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)
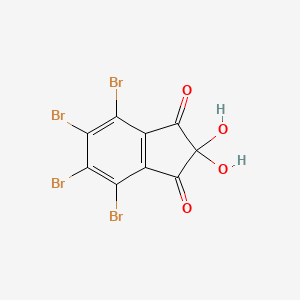
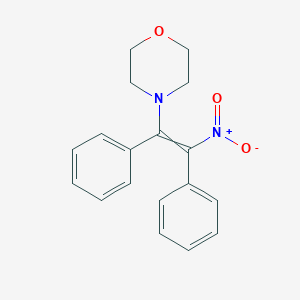
![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
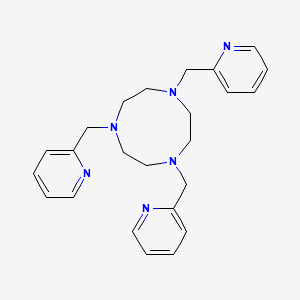
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
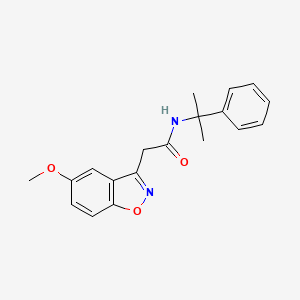

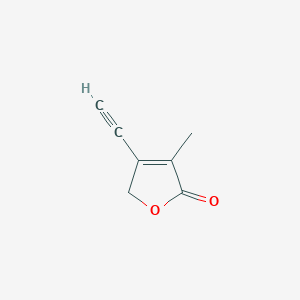
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
